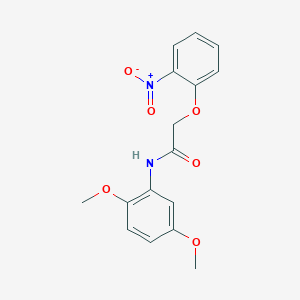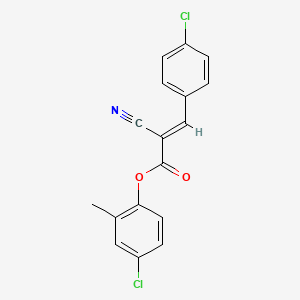
N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader group of chemicals that have been synthesized and analyzed for various properties and potential applications in different fields.
Synthesis Analysis
- A study by Girel et al. (2022) discussed the synthesis of related N-(2-hydroxyphenyl)acetamides and their derivatives through incubation with different microorganisms (Girel et al., 2022).
Molecular Structure Analysis
- Jarrahpour et al. (2006) explored the structure of a similar compound, 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, using spectroscopic data and AM1 calculations (Jarrahpour et al., 2006).
Chemical Reactions and Properties
- Romero et al. (2008) synthesized N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides and analyzed their hydrogen bonding and molecular structure (Romero et al., 2008).
Physical Properties Analysis
- The study by Jarrahpour et al. (2006) also contributes to the understanding of the physical properties of similar compounds through AM1 calculations, providing insights into their molecular behavior (Jarrahpour et al., 2006).
Applications De Recherche Scientifique
Bioactive Compound Synthesis
Research has focused on the synthesis and characterization of compounds related to N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide, investigating their potential as bioactive molecules. For instance, the study on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers reveals alternative pathways to phytotoxic metabolites, which could have implications for agricultural and environmental sciences (Girel et al., 2022).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The compound's derivatives have been developed as potential anticancer, anti-inflammatory, and analgesic agents. A notable study outlines the synthesis of 2-(substituted phenoxy) acetamide derivatives, which showed promising results in tests against various cancer cell lines and in anti-inflammatory and analgesic activity assays (Rani et al., 2014).
Environmental Degradation Studies
Some derivatives of N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide have been studied for their environmental impact, particularly in the degradation of hazardous materials. The degradation gene cluster from a gram-positive bacterium capable of breaking down p-nitrophenol, a related environmental contaminant, offers insights into bioremediation strategies that could be applied to similar compounds (Kitagawa et al., 2004).
Analytical Chemistry Applications
The study of phase I and phase II reductive metabolism simulation of nitro aromatic xenobiotics with electrochemistry coupled to high-resolution mass spectrometry includes compounds similar to N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide. This research provides a framework for understanding the metabolic pathways and potential environmental and biological impacts of these compounds (Bussy et al., 2014).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-7-8-14(23-2)12(9-11)17-16(19)10-24-15-6-4-3-5-13(15)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZFWHGRHGANLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)
![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)
![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)



